molecular formula C15H14O3 B1597090 3',4'-Dimethoxybiphenyl-2-carbaldehyde CAS No. 676348-35-9

3',4'-Dimethoxybiphenyl-2-carbaldehyde

Cat. No. B1597090
M. Wt: 242.27 g/mol
InChI Key: SROWSXKWTNIZBS-UHFFFAOYSA-N
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Description

3’,4’-Dimethoxybiphenyl-2-carbaldehyde is a chemical compound with the CAS number 676348-35-9 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of 3’,4’-Dimethoxybiphenyl-2-carbaldehyde is C15H14O3 . It has a molecular weight of 242.27 .

Future Directions

A recent study found that a similar compound, 2′-acetyl-4′,4-dimethoxybiphenyl-2-carbaldehyde, was isolated from a plant source for the first time . This compound showed potent activity against α-glucosidase and significant bacterial β-glucuronidase inhibitory activity . This suggests that similar compounds, including 3’,4’-Dimethoxybiphenyl-2-carbaldehyde, may have potential therapeutic applications in the treatment of type 2 diabetes mellitus and its complications .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-8-7-11(9-15(14)18-2)13-6-4-3-5-12(13)10-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROWSXKWTNIZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374309
Record name 2-(3,4-dimethoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dimethoxybiphenyl-2-carbaldehyde

CAS RN

676348-35-9
Record name 2-(3,4-dimethoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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